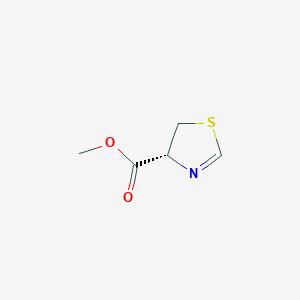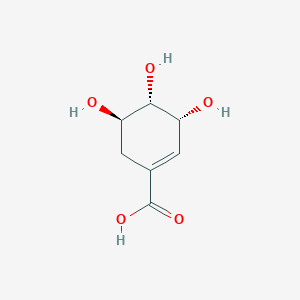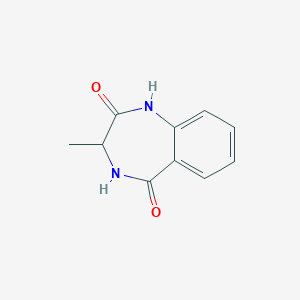
Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate, also known as MDTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDTC is a thiazole derivative that has been studied for its potential use as a building block in the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate is not fully understood. However, studies have suggested that Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate may act as a nucleophile in various reactions. Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has been shown to react with various electrophiles, including aldehydes, ketones, and epoxides.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate. However, studies have suggested that Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate may have potential antibacterial and antifungal properties. Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has been shown to inhibit the growth of various bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate is also stable under various conditions, making it an ideal building block for various reactions. However, there are also limitations to using Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate in lab experiments. Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate is relatively expensive compared to other building blocks, and its use may be limited to certain reactions.
Direcciones Futuras
There are several future directions for Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate research. One potential direction is to study the potential use of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate in the synthesis of various pharmaceutical compounds. Another potential direction is to study the potential use of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate in the synthesis of various polymers and materials. Additionally, further studies are needed to fully understand the mechanism of action of Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate and its potential biochemical and physiological effects.
Métodos De Síntesis
Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate can be synthesized through a multistep process. The first step involves the reaction of ethyl 2-bromoacetate with thioamide to form ethyl 2-(methylthio)acetate. The second step involves the reaction of ethyl 2-(methylthio)acetate with hydrazine hydrate to form 4,5-dihydro-1,3-thiazole-5-carboxylic acid. The final step involves the esterification of 4,5-dihydro-1,3-thiazole-5-carboxylic acid with methanol to form Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate.
Aplicaciones Científicas De Investigación
Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has been studied for its potential use as a building block in the synthesis of various pharmaceutical compounds. In material science, Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has been studied for its potential use in the synthesis of polymers and other materials. In organic synthesis, Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate has been studied for its potential use in the synthesis of various organic compounds.
Propiedades
Número CAS |
105118-41-0 |
|---|---|
Nombre del producto |
Methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate |
Fórmula molecular |
C5H7NO2S |
Peso molecular |
145.18 g/mol |
Nombre IUPAC |
methyl (4R)-4,5-dihydro-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C5H7NO2S/c1-8-5(7)4-2-9-3-6-4/h3-4H,2H2,1H3/t4-/m0/s1 |
Clave InChI |
UHFFDJOJIYVMRG-BYPYZUCNSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CSC=N1 |
SMILES |
COC(=O)C1CSC=N1 |
SMILES canónico |
COC(=O)C1CSC=N1 |
Sinónimos |
4-Thiazolecarboxylicacid,4,5-dihydro-,methylester,(4R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)




![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)





![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)
![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)